molecular formula C16H14BrClN2O2 B4397954 N'-(4-bromo-3-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide

N'-(4-bromo-3-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide

Cat. No.: B4397954
M. Wt: 381.6 g/mol
InChI Key: OXTSBYPOSZGLDE-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N’-(4-chlorobenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. This compound features a combination of bromine, methyl, and chlorine substituents on its phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-N’-(4-chlorobenzyl)ethanediamide typically involves the reaction of 4-bromo-3-methylaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with ethylenediamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-N’-(4-chlorobenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N’-(4-chlorobenzyl)ethanediamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-N’-(4-chlorobenzyl)ethanediamide can be compared with other ethanediamides that have different substituents on the phenyl rings.
  • Compounds like N-(4-bromo-3-methylphenyl)-N’-(4-fluorobenzyl)ethanediamide or N-(4-chloro-3-methylphenyl)-N’-(4-chlorobenzyl)ethanediamide.

Uniqueness

  • The presence of both bromine and chlorine atoms in N-(4-bromo-3-methylphenyl)-N’-(4-chlorobenzyl)ethanediamide may impart unique reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N'-(4-bromo-3-methylphenyl)-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O2/c1-10-8-13(6-7-14(10)17)20-16(22)15(21)19-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSBYPOSZGLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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